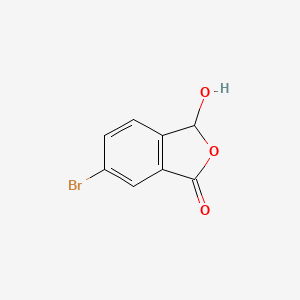

6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one

Overview

Description

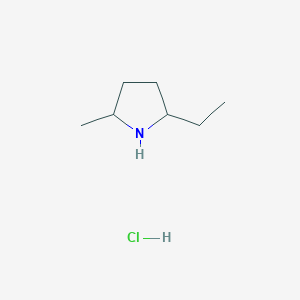

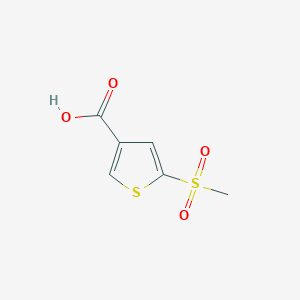

6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one is an organic compound with the molecular formula C8H5BrO3 . It is also known by other names such as 6-bromo-3-hydroxyisobenzofuran-1 (3H)-one .

Synthesis Analysis

The synthesis of benzofuran derivatives like 6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one often involves reactions such as free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring by proton quantum tunneling .Molecular Structure Analysis

The molecular structure of 6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one consists of a benzofuran ring substituted with a bromine atom and a hydroxy group . The InChI string of the compound isInChI=1S/C8H5BrO3/c9-4-1-2-5-6 (3-4)8 (11)12-7 (5)10/h1-3,7,10H . Chemical Reactions Analysis

While specific chemical reactions involving 6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one are not mentioned in the retrieved sources, benzofuran derivatives are known to undergo a variety of reactions. For instance, they can be involved in reactions such as hydroalkoxylation .Physical And Chemical Properties Analysis

The molecular weight of 6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one is 229.03 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass is 227.94221 g/mol . The topological polar surface area is 46.5 Ų .Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, including “6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one”, have been shown to possess strong anti-tumor activities . For example, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on various types of cancer cells .

Antibacterial Activity

Benzofuran derivatives are also known for their antibacterial properties . They can inhibit the growth of bacteria, making them potential candidates for the development of new antibacterial drugs.

Anti-Oxidative Activity

These compounds have been found to exhibit anti-oxidative activities . They can neutralize harmful free radicals in the body, potentially preventing oxidative stress-related diseases.

Anti-Viral Activity

Benzofuran compounds have shown anti-viral activities . For instance, a novel macrocyclic benzofuran compound has been discovered to have anti-hepatitis C virus activity .

Drug Development

Due to their diverse biological activities, benzofuran derivatives are considered potential natural drug lead compounds . They have attracted the attention of chemical and pharmaceutical researchers worldwide .

Chemical Synthesis

Benzofuran derivatives are also important in the field of chemical synthesis . Novel methods for constructing benzofuran rings have been discovered, which are conducive to the synthesis of complex benzofuran ring systems .

Electron Distribution Analysis

The distribution of electrons and the reactive sites on the surface of “6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one” can be analyzed using the molecular electrostatic potential (MEP), electron localization function (ELF), and localized orbital locater (LOL) . This can provide insights into the molecule’s reactivity and interaction with other molecules.

Anticancer Agents

Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . These compounds have shown promising results in inhibiting the growth of cancer cells .

Mechanism of Action

Future Directions

Benzofuran derivatives like 6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one have potential applications in many fields due to their diverse pharmacological activities . They are potential natural drug lead compounds and have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research may focus on developing new therapeutic agents based on benzofuran derivatives and exploring their full therapeutic potential .

properties

IUPAC Name |

6-bromo-3-hydroxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3,7,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBSHOWTOFSDAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)OC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

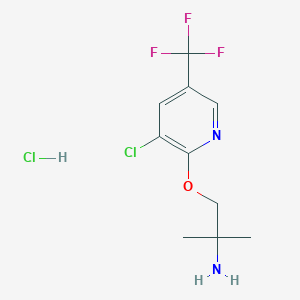

![[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methanamine hydrochloride](/img/structure/B1377169.png)

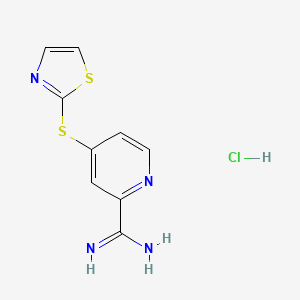

![1-(2-phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1377182.png)